molecular formula C22H22ClN3O2 B2487012 N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251579-09-5

N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

Cat. No.: B2487012
CAS No.: 1251579-09-5
M. Wt: 395.89
InChI Key: ONSPETFEVFHVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O2 and its molecular weight is 395.89. The purity is usually 95%.
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Scientific Research Applications

Advanced Oxidation Processes for Degradation

A study reviewed the degradation of acetaminophen, which shares a similarity in chemical structure due to the presence of acetamide, through advanced oxidation processes (AOPs). This research could hint at methodologies for breaking down complex organic molecules, including “N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide” in environmental settings (Qutob et al., 2022).

Environmental Fate and Behavior of Chemical Compounds

Another relevant study focused on the occurrence, fate, and behavior of parabens in aquatic environments. It provides insights into how similar compounds, particularly those with phenolic hydroxyl groups, might behave in water, including their biodegradability and potential to form halogenated by-products (Haman et al., 2015).

Toxicological Aspects of Chemical Compounds

Research on polychlorinated naphthalenes (PCNs) and their toxicity parallels the need to understand the toxicological profile of complex organic compounds. This study underscores the importance of evaluating dietary intake and potential health effects of chemical compounds, offering a framework that could apply to studying “this compound” (Domingo, 2004).

Pharmacological Research and Novel Synthetic Opioids

A detailed review on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists provides a perspective on the approach to studying the pharmacological effects of new chemical entities. This research could offer insights into the methodologies for investigating the potential biological or medicinal applications of “this compound” (Sharma et al., 2018).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-13-3-6-19-16(9-13)22(28)17-11-26(8-7-20(17)25-19)12-21(27)24-15-5-4-14(2)18(23)10-15/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSPETFEVFHVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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